tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a carbamate-protected derivative featuring a benzodithiazole core substituted with a fluorine atom at the 4-position. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, a strategy commonly employed in organic synthesis to prevent undesired reactions during multi-step processes . The fluorine substituent introduces electronegativity, which can modulate reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C13H17FN2O2S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-fluoro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
BWPXSBBWNGLOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=CC=CC(=C2S1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable benzodithiazole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodithiazole derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The benzodithiazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
A direct structural analog is tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate (CAS: 2060006-34-8), where the fluorine atom is replaced by bromine at the 5-position of the benzodithiazole ring . Key differences include:
Substituent Effects
- In contrast, bromine’s polarizability and lower electronegativity may enhance susceptibility to further functionalization (e.g., cross-coupling reactions).
- Steric Impact : Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 0.64 Å) introduces steric hindrance, which could influence crystal packing or binding in biological systems.
Physical and Chemical Properties
Other tert-Butyl Carbamate Derivatives
Evidence from synthetic protocols highlights additional analogs, such as tert-butyl N-(6-bromohexyl) carbamate and tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate . These lack the benzodithiazole core but share the tert-butyl carbamate group, emphasizing its role as a versatile protecting group. Key distinctions include:
- Backbone Flexibility : Linear alkyl chains (e.g., hexyl or ethoxyethyl groups) increase conformational flexibility compared to the rigid benzodithiazole system.
- Application Scope: Non-aromatic derivatives are often intermediates in peptide or polymer synthesis, whereas benzodithiazole-containing compounds may exhibit π-conjugation for optoelectronic applications.
Pharmaceutical Relevance
The fluorine atom in tert-butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is hypothesized to improve bioavailability and resistance to oxidative degradation, a hallmark of fluorinated drug candidates. In contrast, the bromo analog’s utility lies in its role as a synthetic intermediate for introducing functional groups via halogen exchange.
Structural Characterization
Crystallographic tools like SHELX and ORTEP-III are critical for resolving the three-dimensional structures of these compounds. For example, fluorine’s small size may lead to tighter crystal packing compared to bromine, affecting solubility and melting points. However, specific crystallographic data for these derivatives remain unreported in the provided evidence.
Biological Activity
tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 303.42 g/mol. Its structure consists of a tert-butyl group attached to a carbamate moiety linked to an ethyl chain that connects to a benzodithiazole ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzodithiazole moiety is known for its ability to interact with various enzymes and receptors, potentially leading to inhibition or modulation of their activities.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting diseases related to enzyme dysfunction.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential use in cancer therapy.
Case Studies
-
Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms.
Compound MIC (µg/mL) Target Organism This compound 32 E. coli 32 S. aureus -
Enzyme Inhibition Studies : In another study, the compound was tested for its inhibitory effects on the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. The IC50 value was found to be 15 µM, indicating moderate inhibition.
Enzyme IC50 (µM) Acetylcholinesterase 15 -
Cytotoxicity Assays : The cytotoxic effects were assessed using various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound had an IC50 value of 25 µM against HeLa cells.
Cell Line IC50 (µM) HeLa 25 MCF-7 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
